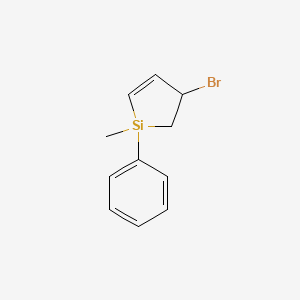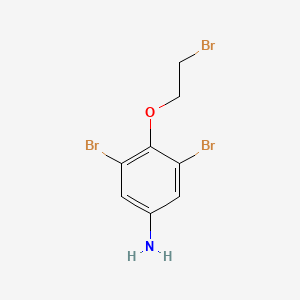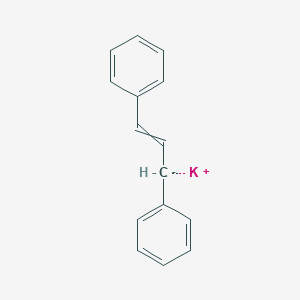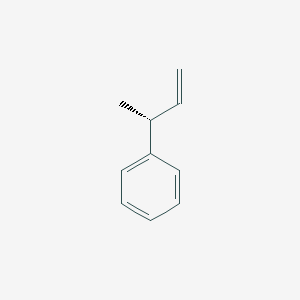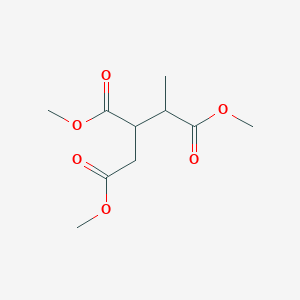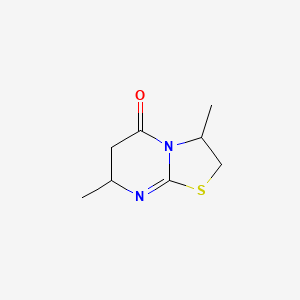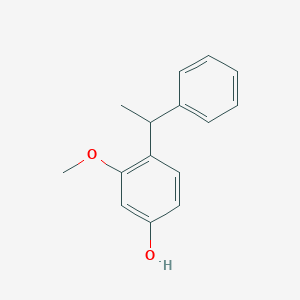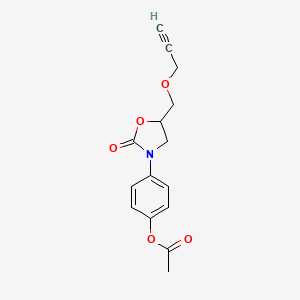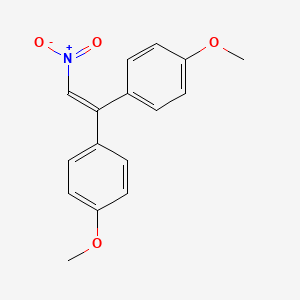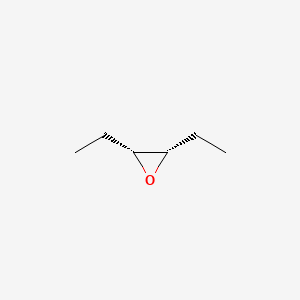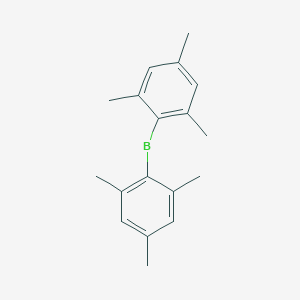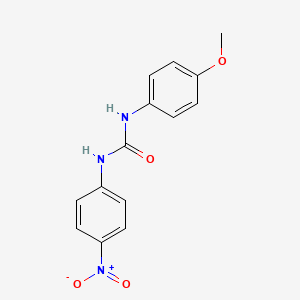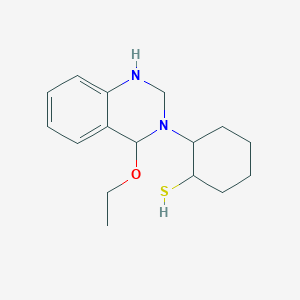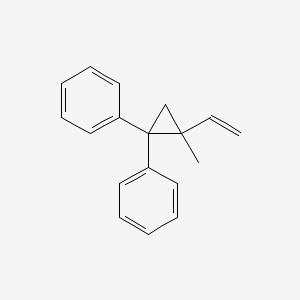
1,1'-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene is an organic compound characterized by the presence of a cyclopropane ring substituted with ethenyl and methyl groups, and two benzene rings
Preparation Methods
The synthesis of 1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene typically involves the following steps:
Cyclopropanation Reaction: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor under suitable conditions.
Substitution Reactions:
Attachment of Benzene Rings: The final step involves the attachment of benzene rings to the cyclopropane ring. This can be achieved through Friedel-Crafts alkylation reactions using benzene and appropriate catalysts.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding epoxides or other oxidized products.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in a saturated cyclopropane derivative.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles.
Scientific Research Applications
1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be used in the study of biological processes involving cyclopropane-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene can be compared with other similar compounds, such as:
1,1-Diphenylethylene: This compound has a similar structure but lacks the cyclopropane ring. It is used in similar applications but may exhibit different reactivity and properties.
1-Ethyl-2-methylcyclopropane: This compound contains a cyclopropane ring with ethyl and methyl groups but lacks the benzene rings. It serves as a useful comparison for understanding the impact of the benzene rings on the compound’s properties.
The uniqueness of 1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene lies in its combination of a cyclopropane ring with ethenyl and methyl groups and two benzene rings, which imparts distinct chemical and physical properties.
Properties
CAS No. |
39520-10-0 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
(2-ethenyl-2-methyl-1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C18H18/c1-3-17(2)14-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h3-13H,1,14H2,2H3 |
InChI Key |
FLRJQLSYBSMHFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



